molecular formula C8H16ClNO B13842334 4-Cyclopropylpiperidin-4-ol Hydrochloride

4-Cyclopropylpiperidin-4-ol Hydrochloride

Cat. No.: B13842334
M. Wt: 177.67 g/mol
InChI Key: UXMBEYUABAMERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylpiperidin-4-ol Hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylpiperidin-4-ol Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable ketone, followed by reduction and cyclization to form the piperidine ring .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving high-yield reactions and purification processes. Techniques such as hydrogenation, cyclization, and amination are frequently used to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylpiperidin-4-ol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Cyclopropylpiperidin-4-ol Hydrochloride involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropylpiperidin-4-ol Hydrochloride is unique due to its cyclopropyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

4-cyclopropylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-8(7-1-2-7)3-5-9-6-4-8;/h7,9-10H,1-6H2;1H

InChI Key

UXMBEYUABAMERT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCNCC2)O.Cl

Origin of Product

United States

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